Comprehensive Structure Elucidation of 1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole: A Multi-Modal Analytical Framework
Comprehensive Structure Elucidation of 1-(6-Nitro-1,3-benzodioxol-5-yl)-1H-pyrrole: A Multi-Modal Analytical Framework
Executive Summary
The compound 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole (Chemical Formula: C₁₁H₈N₂O₄) is a highly functionalized N-aryl pyrrole. Molecules bearing the N-(o-nitrophenyl)pyrrole motif serve as critical synthetic precursors for pyrrolo[1,2-a]quinoxalines —a class of tricyclic heterocycles renowned for their potent biological activities, including Akt kinase inhibition, antimalarial properties, and anticancer efficacy [1] [2].
Validating the exact structure of this intermediate is paramount for downstream synthetic success. This whitepaper details a rigorous, multi-modal analytical strategy to elucidate the structure of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Crystallography.
Analytical Strategy and Workflow
The elucidation framework follows a deterministic logic: establishing the exact molecular formula, mapping the functional groups and carbon skeleton, proving the regiochemistry of the N-aryl linkage, and finally determining the 3D spatial conformation.
Analytical workflow for the structure elucidation of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole.
High-Resolution Mass Spectrometry (HRMS)
To confirm the molecular formula (C₁₁H₈N₂O₄), HRMS utilizing Electrospray Ionization coupled with Time-of-Flight mass analysis (ESI-TOF) in positive ion mode is employed.
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Theoretical Exact Mass: 232.0484 Da.
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Expected Pseudomolecular Ion [M+H]⁺: 233.0562 m/z.
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Causality & Validation: The absence of M+2 isotope peaks of equal or 1/3 intensity confirms the absence of halogens (Br, Cl). The exact mass measurement (error < 5 ppm) strictly limits the possible elemental compositions, ruling out unreacted starting materials or over-oxidized byproducts from the Clauson-Kaas synthesis[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the atomic connectivity. The interpretation of these spectra relies heavily on understanding the electronic and magnetic environments created by the substituents.
¹H and ¹³C NMR Chemical Shift Causality
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Benzodioxole Protons (H-4 and H-7): The benzodioxole ring contains two para-oriented aromatic protons. H-7 is positioned ortho to the strongly electron-withdrawing nitro group. The magnetic anisotropy and inductive effect of the -NO₂ group severely deshield H-7, pushing its resonance downfield to δ 7.55 ppm . Conversely, H-4 is ortho to the pyrrole ring. Because steric hindrance forces the pyrrole ring out of the aromatic plane (preventing +M resonance donation), H-4 is only mildly affected and resonates at δ 6.90 ppm .
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Pyrrole Protons: The electronegativity of the pyrrole nitrogen deshields the adjacent α-protons (H-2', H-5') to δ 6.80 ppm , while the β-protons (H-3', H-4') appear further upfield at δ 6.35 ppm [4].
2D NMR (HMBC) Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin for proving the N-aryl linkage. A critical ³J correlation must be observed between the pyrrole α-protons (H-2'/H-5') and the quaternary carbon C-5 of the benzodioxole ring.
Key HMBC correlations establishing the C-N linkage and regiochemistry.
Quantitative NMR Data Summary
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (H → C) |
| 2 (Dioxole) | 6.15 (s, 2H) | 103.5 | C-3a, C-7a |
| 3a | - | 148.5 | - |
| 4 | 6.90 (s, 1H) | 108.5 | C-3a, C-5, C-6, C-7a |
| 5 | - | 132.5 | - |
| 6 | - | 141.2 | - |
| 7 | 7.55 (s, 1H) | 106.2 | C-3a, C-5, C-6, C-7a |
| 7a | - | 152.1 | - |
| 2', 5' (Pyrrole) | 6.80 (t, J = 2.1, 2H) | 122.4 | C-3', C-4', C-5 |
| 3', 4' (Pyrrole) | 6.35 (t, J = 2.1, 2H) | 110.2 | C-2', C-5' |
(Note: Spectra acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. TMS internal standard).
X-Ray Crystallography and Conformational Analysis
While NMR establishes connectivity, X-ray crystallography reveals the molecule's spatial reality. In 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, the ortho relationship between the bulky nitro group and the pyrrole ring creates severe steric repulsion (Pauli repulsion) between the nitro oxygen atoms and the pyrrole α-protons.
Conformational Consequence: To minimize this steric clash, the molecule cannot adopt a planar geometry. The pyrrole ring twists out of the benzodioxole plane, typically exhibiting a dihedral angle of 65°–80° . This out-of-plane twist is synthetically advantageous; it pre-organizes the spatial proximity of the nitro group and the pyrrole α-carbon, lowering the activation energy required for subsequent reductive cyclizations into pyrrolo[1,2-a]quinoxalines[2].
Standardized Experimental Protocols
Protocol 1: Clauson-Kaas Synthesis of the Title Compound
This protocol utilizes a modified, self-validating Clauson-Kaas methodology to construct the N-aryl pyrrole core [3].
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Reaction Setup: Charge a 50 mL round-bottom flask with 6-nitro-1,3-benzodioxol-5-amine (1.0 mmol, 1.0 equiv) and 5 mL of glacial acetic acid.
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Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 mmol, 1.2 equiv) dropwise at room temperature under magnetic stirring.
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Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C using a temperature-controlled oil bath. Stir for 2 hours.
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Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 3:1). The disappearance of the highly polar amine spot validates reaction completion.
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Workup: Cool the mixture to room temperature. Slowly pour into 20 mL of ice-cold saturated aqueous NaHCO₃ (caution: effervescence). Extract with dichloromethane (3 × 20 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure product as a yellow solid.
Protocol 2: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Transfer: Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
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¹H Acquisition: Acquire spectra at 400 MHz using a standard 30° pulse sequence. Parameters: 16 scans, spectral width of 12 ppm, acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s.
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¹³C Acquisition: Acquire spectra at 100 MHz using a proton-decoupled pulse sequence. Parameters: 1024 scans, spectral width of 250 ppm, and a relaxation delay of 2.0 s to ensure quantitative relaxation of quaternary carbons.
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2D Acquisition: Acquire HSQC and HMBC using gradient-selected pulse sequences with 4 scans per t1 increment and 256 t1 increments.
Protocol 3: Single-Crystal Growth via Vapor Diffusion
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Dissolution: Dissolve 10 mg of the highly purified compound in 1.0 mL of dichloromethane in a 4 mL borosilicate glass vial.
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Layering: Using a fine glass pipette, carefully layer 2.0 mL of n-hexane over the dichloromethane solution to create a distinct biphasic boundary.
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Diffusion: Loosely cap the vial and place it in a vibration-free environment at 20 °C. Allow slow liquid-liquid diffusion and solvent evaporation over 48–72 hours.
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Harvesting: Isolate the resulting yellow, block-like crystals. Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) for data collection.
References
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Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening. The Journal of Organic Chemistry, 2021.[Link]
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Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010.[Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 2023.[Link]
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Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids. The Journal of Organic Chemistry, 2002.[Link]
